

An In-depth Technical Guide to the Spectral Data of 6-Iodoquinoline

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Compound of Interest

Compound Name: 6-Iodoquinoline

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This technical guide provides a comprehensive overview of the spectral data for **6-iodoquinoline**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for **6-iodoquinoline**, this guide presents a combination of available data and estimated values derived from closely related iodo-quinoline derivatives. The methodologies for acquiring such spectral data are also detailed to assist researchers in their own analytical work.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **6-iodoquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The estimated chemical shifts (δ) for the protons of **6-iodoquinoline** are presented in Table 1. These values are based on the analysis of a reference spectrum and typical shifts for aromatic protons in a quinoline ring system.

Table 1. ¹H NMR Spectral Data for **6-iodoquinoline**.

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~8.8	dd	J = 4.2, 1.7
H-3	~7.4	dd	J = 8.2, 4.2
H-4	~8.1	d	J = 8.2
H-5	~8.0	d	J = 8.8
H-7	~7.8	dd	J = 8.8, 2.0

| H-8 | ~8.3 | d | J = 2.0 |

Note: Data is estimated from available spectra and may vary based on solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Due to the lack of a directly available ¹³C NMR spectrum for **6-iodoquinoline**, the chemical shifts presented in Table 2 are estimated based on data from similar iodo-quinoline structures.

Table 2. Estimated ¹³C NMR Spectral Data for **6-iodoquinoline**.

Carbon Atom	Estimated Chemical Shift (δ , ppm)
C-2	~151
C-3	~122
C-4	~136
C-4a	~129
C-5	~130
C-6	~93
C-7	~138
C-8	~128

| C-8a | ~148 |

Note: These are estimated values and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. The expected IR absorption bands for **6-iodoquinoline** are listed in Table 3.

Table 3. Key IR Absorption Bands for **6-Iodoquinoline**.

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3050-3100	C-H stretch	Aromatic
1600-1620	C=C stretch	Aromatic
1500-1580	C=C stretch	Aromatic
1450-1490	C=N stretch	Quinoline ring
800-850	C-H bend	Aromatic (out-of-plane)

| 500-600 | C-I stretch | Iodo-group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass-to-charge ratio (m/z) peaks expected in the mass spectrum of **6-iodoquinoline** are presented in Table 4. The molecular weight of **6-iodoquinoline** is 255.05 g/mol .^{[1][2]}

Table 4. Mass Spectrometry Data for **6-iodoquinoline**.

m/z	Interpretation
255	$[M]^+$ (Molecular ion)
128	$[M-I]^+$ (Loss of iodine)

| 101 | $[C_7H_5N]^+$ (Quinoline fragment) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **6-iodoquinoline** in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$).
- Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

- The 1H NMR spectrum is typically recorded on a 400 or 500 MHz spectrometer.
- Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

- Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

¹³C NMR Acquisition:

- The ¹³C NMR spectrum is recorded on the same spectrometer.
- A proton-decoupled pulse sequence is used to simplify the spectrum.
- A larger number of scans is typically required due to the lower natural abundance of ¹³C.
- Typical parameters include a spectral width of 0-200 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **6-iodoquinoline** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

FT-IR Spectrum Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

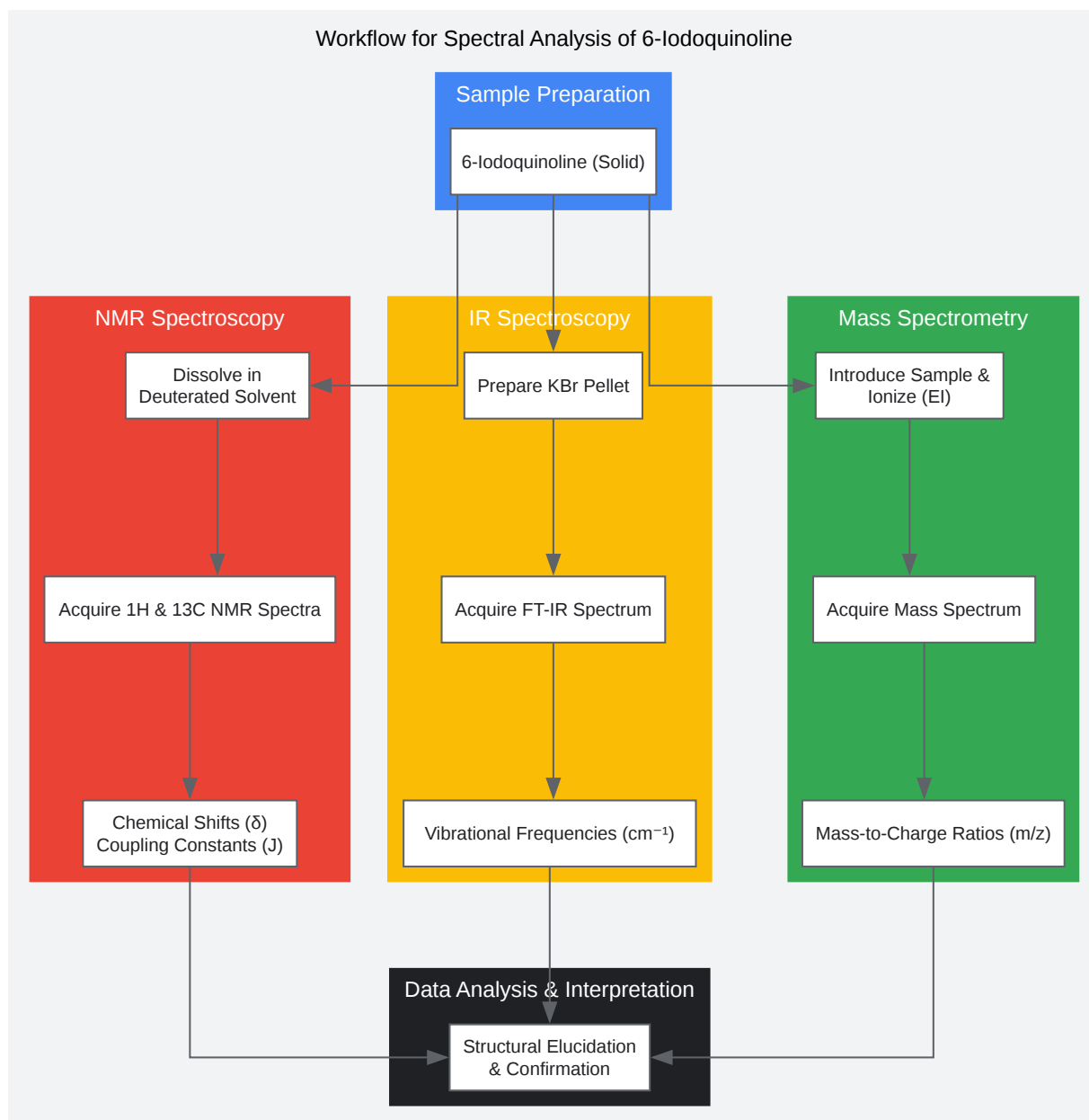
- Introduce a small amount of the **6-iodoquinoline** sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Mass Analysis:

- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral analysis of **6-iodoquinoline**.



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Caption: Logical workflow for the spectral analysis of **6-iodoquinoline**.

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References

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